2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-fluoropyrimidine
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Overview
Description
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-fluoropyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclopropanesulfonyl group attached to a piperazine ring, which is further connected to a fluoropyrimidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-fluoropyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group is introduced by reacting the piperazine derivative with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluoropyrimidine Moiety: The final step involves the coupling of the cyclopropanesulfonyl-piperazine intermediate with a fluoropyrimidine derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-fluoropyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the piperazine ring .
Scientific Research Applications
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-fluoropyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-fluoropyrimidine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine: A structurally similar compound with potential pharmacological applications.
Uniqueness
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-fluoropyrimidine is unique due to the presence of the fluoropyrimidine moiety, which can enhance its binding affinity and selectivity for certain biological targets compared to other piperazine derivatives .
Properties
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN4O2S/c12-9-7-13-11(14-8-9)15-3-5-16(6-4-15)19(17,18)10-1-2-10/h7-8,10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLCBOBXITUXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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